2,3,4-Trifluorophenyl isothiocyanate chemical properties
2,3,4-Trifluorophenyl isothiocyanate chemical properties
An In-Depth Technical Guide to 2,3,4-Trifluorophenyl Isothiocyanate: Properties, Reactivity, and Applications
Introduction
2,3,4-Trifluorophenyl isothiocyanate is a highly functionalized aromatic compound that serves as a pivotal building block in modern synthetic chemistry. Characterized by a trifluorinated phenyl ring attached to a reactive isothiocyanate (-N=C=S) group, this reagent combines the unique physicochemical properties imparted by fluorine with the versatile reactivity of the isothiocyanate moiety. The strategic placement of three fluorine atoms on the aromatic ring creates a strong electron-withdrawing effect, which significantly influences the molecule's reactivity and its utility in various applications. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in drug discovery and the development of chemical probes for biological systems.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of 2,3,4-Trifluorophenyl isothiocyanate are fundamental for its effective use in research and development.
| Property | Value | Source |
| Chemical Name | 2,3,4-Trifluorophenyl isothiocyanate | - |
| CAS Number | 119474-40-7 | [1] |
| Molecular Formula | C₇H₂F₃NS | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 39-43 °C | [2] |
| Boiling Point | 81 °C @ 11 mmHg | [2]* |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, moisture-sensitive, store under inert gas | [2] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene) | General chemical knowledge |
Synthesis and Chemical Reactivity
The synthetic utility of 2,3,4-Trifluorophenyl isothiocyanate is rooted in the predictable and efficient reactivity of its isothiocyanate group.
General Synthesis Routes
Aryl isothiocyanates are most commonly synthesized from the corresponding primary anilines. For 2,3,4-Trifluorophenyl isothiocyanate, the starting material is 2,3,4-trifluoroaniline. While historical methods employed highly toxic reagents like thiophosgene, modern chemistry favors safer and more scalable alternatives.[3][4]
A prevalent two-step, one-pot method involves:
-
Formation of a Dithiocarbamate Salt : The primary amine (2,3,4-trifluoroaniline) reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or sodium hydroxide) to form an intermediate dithiocarbamate salt.[4][5]
-
Desulfurylation : The salt is then treated with a desulfurylating agent, such as cyanuric chloride or p-toluenesulfonyl chloride, which promotes the elimination of a sulfur equivalent to yield the final isothiocyanate product.[4]
Other methods may use thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole (TCDI), which offer a milder and often more efficient route.[3]
Core Reactivity: The Electrophilic Nature
The central carbon atom of the isothiocyanate group (-N=C =S) is highly electrophilic. This reactivity is further amplified by the cumulative electron-withdrawing effects of the three fluorine atoms on the phenyl ring, which pull electron density away from the reactive center. This makes the molecule an excellent substrate for nucleophilic attack.
Reaction with Nucleophiles
The primary utility of this compound lies in its reaction with nucleophiles to form stable adducts, most notably thioureas.
-
Reaction with Amines : This is the most common and synthetically valuable reaction. Primary and secondary amines readily attack the electrophilic carbon to form stable N,N'-disubstituted thiourea derivatives. This reaction is typically fast, high-yielding, and proceeds under mild conditions, often at room temperature in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[6] The resulting thiourea linkage is robust and finds extensive use in medicinal chemistry.
-
Reaction with Alcohols and Thiols : Alcohols react to form thiocarbamates, while thiols yield dithiocarbamates. These reactions may require heating or the presence of a base to proceed efficiently.[7]
Applications in Drug Discovery and Chemical Biology
The unique structural features of 2,3,4-Trifluorophenyl isothiocyanate make it a high-value reagent in several advanced research areas.
-
Medicinal Chemistry : The trifluoromethyl group is a well-established feature in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[8] By using 2,3,4-Trifluorophenyl isothiocyanate, medicinal chemists can readily introduce this beneficial motif while simultaneously forming a thiourea linker, a common scaffold in biologically active molecules.[8]
-
Covalent Inhibitors and Probes : The isothiocyanate group is an effective "warhead" for forming covalent bonds with nucleophilic amino acid residues (such as lysine or cysteine) on proteins. This makes it an ideal tool for designing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. Fluorescently labeled isothiocyanates are also widely used to tag proteins for imaging and quantification.[9]
-
Protein Degradation Technologies (e.g., PROTACs) : This compound is classified as a "Protein Degrader Building Block".[1] In technologies like Proteolysis Targeting Chimeras (PROTACs), a molecule is designed with two heads—one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The isothiocyanate group serves as a versatile and reactive chemical handle to link these two components together, facilitating the synthesis of novel protein degraders.
Illustrative Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol describes a general procedure for the synthesis of an N-aryl, N'-alkyl thiourea using 2,3,4-Trifluorophenyl isothiocyanate.
Objective: To synthesize N-(2,3,4-Trifluorophenyl)-N'-(benzyl)thiourea.
Materials:
-
2,3,4-Trifluorophenyl isothiocyanate (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply
Procedure:
-
Reaction Setup : Dissolve 2,3,4-Trifluorophenyl isothiocyanate (e.g., 189 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Amine : To the stirring solution at room temperature, add benzylamine (e.g., 112 mg, 1.05 mmol) dropwise via syringe.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting isothiocyanate.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure thiourea product.
Safety, Handling, and Toxicology
2,3,4-Trifluorophenyl isothiocyanate is a reactive chemical and must be handled with appropriate precautions. Based on data for related fluorinated isothiocyanates, the following hazards are expected:
-
Corrosivity : Causes severe skin burns and eye damage.[10][11][12] Contact with skin or eyes requires immediate and thorough rinsing with water.
-
Toxicity : Harmful if swallowed or inhaled.[10]
-
Sensitization : May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10] Isothiocyanates are known respiratory sensitizers.
-
Moisture Sensitivity : The isothiocyanate group can react with water. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]
Mandatory Handling Protocols:
-
Always handle this compound inside a certified chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles and/or a face shield.[14]
-
Avoid generating dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
Conclusion
2,3,4-Trifluorophenyl isothiocyanate stands out as a sophisticated and powerful chemical tool for researchers in drug discovery, medicinal chemistry, and materials science. Its trifluorinated aromatic core provides desirable properties for bioactive molecules, while the isothiocyanate handle offers a gateway for reliable and efficient chemical transformations. The ability to readily form stable thiourea linkages or to act as a covalent modifier makes it an indispensable reagent for constructing complex molecular architectures and probing biological systems. Proper understanding of its reactivity and adherence to strict safety protocols are essential to fully and safely harness its synthetic potential.
References
- Recent Advancement in Synthesis of Isothiocyan
-
4-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 137134. PubChem. [Link]
-
2, 3, 4-Trifluorophenyl isothiocyanate, min 95%, 1 gram. Aladdin Scientific. [Link]
- An improved process for the preparation of enzalutamide.
-
MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. ResearchGate. [Link]
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health (NIH). [Link]
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How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. [Link]
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2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162. PubChem. [Link]
-
New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Nature. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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